2-(2,4-Dichlorophenoxy)-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with aromatic amines. The process includes the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide involves its interaction with specific molecular targets. It is known to selectively inhibit the COX-2 enzyme, which plays a role in inflammation. The compound binds to the active site of the enzyme, preventing its normal function and thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol .
Zolpidem: N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to selectively inhibit COX-2 makes it a valuable compound for anti-inflammatory research .
Properties
Molecular Formula |
C22H17Cl2N3O2 |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C22H17Cl2N3O2/c1-14-9-10-27-19(11-14)25-21(15-5-3-2-4-6-15)22(27)26-20(28)13-29-18-8-7-16(23)12-17(18)24/h2-12H,13H2,1H3,(H,26,28) |
InChI Key |
LIHTUHJMVOYJBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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